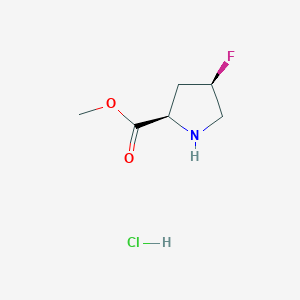

methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Overview

Description

“(2R,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the formula C5H9ClFNO2 . It is related to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of this compound involves the use of hydrogen chloride in water under reflux conditions . The compound is dissolved in 2NHCl and heated under reflux for 2-4 hours . After the reaction is complete, the solution is decolorized with charcoal while still hot, and filtered through a pad of celite . Water is removed by rotary evaporation and further dried with azeotropic distillation with dry toluene under reduced pressure . Recrystallization (1:1 ethyl acetate/petroleum ether) affords the hydrochloride salt .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized using hydrogen chloride in water under reflux conditions .Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

- Synthons for Medicinal Applications : (2R,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride derivatives are valuable in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized using double fluorination methods, yielding high-purity enantiomerically pure compounds useful for medicinal applications (Singh & Umemoto, 2011).

Neuroscience and Neuroprotection

- Neuroprotective Properties : Aminopyrrolidine-2R,4R-dicarboxylate (a variant of 2R,4R-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride) acts as an agonist for metabotropic glutamate receptor subtypes mGlu2 and -3. This compound demonstrated neuroprotective effects against excitotoxic neuronal degeneration in murine cortical cultures, indicating potential for therapeutic applications in neuroprotection (Battaglia et al., 1998).

Organic Chemistry and Synthesis

- Intermediates for Organic Synthesis : This chemical serves as a useful intermediate in organic synthesis. For instance, it can be utilized in the preparation of various derivatives like carboxamides, Weinreb amides, and carbonitriles. This versatility is crucial for developing new synthetic pathways and compounds (Singh & Umemoto, 2011).

Anticonvulsant and Neuroprotective Effects

- Anticonvulsant Properties : The compound has shown promising results in seizure control and neuroprotection. It effectively mitigated seizures induced in immature rats and offered substantial neuroprotection, suggesting its potential role in treating epilepsy (Folbergrová et al., 2005).

Metabotropic Glutamate Receptor Antagonist Activity

- Glutamate Receptor Antagonist : N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate have been studied for their effects on metabotropic glutamate receptors. These compounds have shown selective antagonism for group II metabotropic glutamate receptors, demonstrating the compound's potential in neuromodulation and drug development (Valli et al., 1998).

Safety and Hazards

Properties

IUPAC Name |

methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLXDUCYXKAYFC-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445948-46-8 | |

| Record name | D-Proline, 4-fluoro-, methyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445948-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)